4-(3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid
Description
This compound features a 1,2,4-oxadiazole core linked to a butanoic acid chain and a 3,4,5-trimethoxyphenyl substituent. Its molecular formula is C₁₆H₁₈N₂O₆ (molecular weight: 334.33 g/mol). The 1,2,4-oxadiazole moiety is known for conferring metabolic stability and diverse bioactivity, while the trimethoxyphenyl group may enhance lipophilicity and target binding . Notably, commercial availability of this compound is discontinued, limiting current experimental applications .
Properties
IUPAC Name |
4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-20-10-7-9(8-11(21-2)14(10)22-3)15-16-12(23-17-15)5-4-6-13(18)19/h7-8H,4-6H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTIWQPJXSUECM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid typically involves the following steps:
Formation of the 3,4,5-trimethoxyphenyl hydrazide: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with hydrazine hydrate under reflux conditions.
Cyclization to form the 1,2,4-oxadiazole ring: The hydrazide is then treated with a carboxylic acid derivative, such as ethyl chloroformate, to induce cyclization and form the 1,2,4-oxadiazole ring.
Attachment of the butanoic acid moiety:
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles.
Scientific Research Applications
4-(3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in cell proliferation and survival.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt critical cellular pathways, leading to apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The table below highlights key structural variations and properties among analogs:
Key Observations :
- This may enhance membrane permeability but reduce aqueous solubility .
Antimicrobial Activity
- The propanone analog (3-[3,4,5-trimethoxyphenyl]-1,2,4-oxadiazol-5-yl propanone) demonstrates broad-spectrum antimicrobial activity, attributed to the electron-withdrawing oxadiazole ring and the trimethoxyphenyl group’s role in disrupting microbial membranes .
Enzyme Inhibition Potential
- MOBSAM , a structural analog with a methylthiophene substituent, inhibits MMP-2 and MMP-9 at 18 μM without cytotoxicity . The target compound’s trimethoxyphenyl group may similarly interact with metalloprotease active sites but with altered potency due to steric and electronic differences.
Biological Activity
4-(3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies focusing on its synthesis, biological activity, and mechanisms of action.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2-(3,4-dimethoxybenzamido)acetic acid with 3,4,5-trimethoxybenzaldehyde. The resulting oxadiazole derivatives were then characterized using NMR and elemental analysis to confirm their structures .
Cytotoxicity
Several studies have investigated the cytotoxic effects of compounds related to 4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid. A notable study evaluated the cytotoxicity against HepG2 (hepatocellular carcinoma) cell lines. The compounds exhibited IC50 values ranging from 1.38 to 3.21 μM , indicating significant potency compared to standard reference compounds like podophyllotoxin .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound 9 | 1.38 | Inhibition of β-tubulin polymerization |
| Compound 10 | 2.52 | Induction of apoptosis via mitochondrial pathways |
| Compound 11 | 3.21 | Disruption of cell cycle at G2/M phase |
The mechanism by which these compounds exert their cytotoxic effects includes:
- Inhibition of Tubulin Polymerization : This disrupts microtubule dynamics essential for mitosis.
- Apoptotic Pathways : Analysis showed a decrease in mitochondrial membrane potential (MMP) and changes in apoptotic markers such as Bcl-2 and Bax levels .
Flow cytometry results indicated that treatment with these compounds led to a significant increase in Annexin-V positive cells, suggesting enhanced apoptosis in treated cells compared to controls.
Case Studies
A study published in the Molecules journal highlighted the structure-activity relationship (SAR) among oxadiazole derivatives. It was found that modifications to the phenyl ring significantly influenced biological activity. For instance, compounds with electron-donating groups exhibited enhanced activity against various cancer cell lines .
Notable Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid, and what reaction conditions are critical for yield optimization?
- Methodology : The compound is typically synthesized via a multi-step approach. First, the 3,4,5-trimethoxyphenyl group is introduced through condensation reactions (e.g., coupling with hydroxylamine derivatives). The oxadiazole ring is formed via cyclization of a nitrile precursor with hydroxylamine under reflux in ethanol or methanol (60–80°C, 6–12 hours). The butanoic acid moiety is introduced using alkylation or Michael addition, requiring precise pH control (pH 8–10) to avoid side reactions. Catalysts like DMAP or DCC are often used for carboxyl group activation .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., DMF for cyclization, THF for alkylation) and stoichiometry (1:1.2 molar ratio of nitrile to hydroxylamine) to suppress byproducts like imine intermediates .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm the presence of the trimethoxyphenyl group (δ 3.8–4.0 ppm for methoxy protons) and oxadiazole ring (δ 8.1–8.3 ppm for aromatic protons).
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak ([M+H] expected at m/z ~377.1).
- FT-IR : Peaks at 1680–1700 cm (C=O stretch of butanoic acid) and 1250–1270 cm (C-O-C stretch of oxadiazole) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Methodology :
- Dose-Response Analysis : Perform assays (e.g., MTT, apoptosis) across a wider concentration range (0.1–100 µM) to identify non-linear effects.
- Cell Line Profiling : Compare results in cancer vs. non-cancer lines (e.g., HeLa vs. HEK293) to assess selectivity.
- Metabolic Stability Testing : Use liver microsomes to evaluate if metabolite interference explains variability (e.g., demethylation of methoxy groups altering activity) .
- Data Interpretation : Cross-reference with structural analogs (e.g., 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)butanoic acid) to isolate the role of the trimethoxyphenyl group in bioactivity .
Q. How can computational modeling guide the design of derivatives with improved target binding affinity?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., tubulin or kinases). Focus on the oxadiazole ring’s hydrogen-bonding capacity and the trimethoxyphenyl group’s hydrophobic interactions.
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with IC values to predict optimal substituents (e.g., electron-withdrawing groups at the phenyl ring) .
Q. What are the limitations of current stability studies for this compound, and how can they be addressed?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks. Analyze degradation products via LC-MS to identify vulnerable sites (e.g., oxadiazole ring hydrolysis).
- pH Stability Profiling : Test solubility and stability in buffers (pH 1–10) to identify optimal storage conditions.
Q. How do solvent effects influence the compound’s spectroscopic characterization?
- Methodology :
- Solvent Polarity Screening : Acquire H NMR in DMSO-d6, CDCl3, and D2O to observe shifts in proton signals (e.g., butanoic acid’s COOH proton appears as a broad peak in DMSO but disappears in D2O due to exchange).
- Concentration-Dependent Studies : Dilute samples to 1–10 mM to minimize aggregation effects in UV-Vis spectroscopy .
Key Recommendations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
